2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is an organosilicon compound that combines the structural features of tetrahydroisoquinoline and triethoxysilane. This compound is of interest due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the development of hybrid materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the silane group. Common catalysts include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Silane-substituted products with various functional groups.
Scientific Research Applications
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with silica surfaces.
Mechanism of Action
The mechanism of action of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets through the triethoxysilyl group. This group can form covalent bonds with silica surfaces, enhancing the stability and functionality of hybrid materials. In biological systems, the tetrahydroisoquinoline moiety may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
2-Triethoxysilylazulene: Similar in structure but contains an azulene moiety instead of tetrahydroisoquinoline.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group instead of tetrahydroisoquinoline.
Uniqueness: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline and triethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
659750-06-8 |
---|---|
Molecular Formula |
C15H25NO3Si |
Molecular Weight |
295.45 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(triethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-4-17-20(18-5-2,19-6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
FDQHXUGBTSWDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N1CCC2=CC=CC=C2C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.